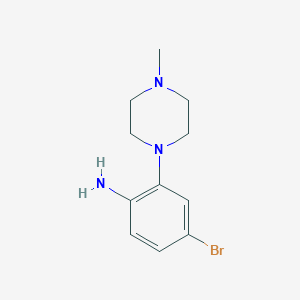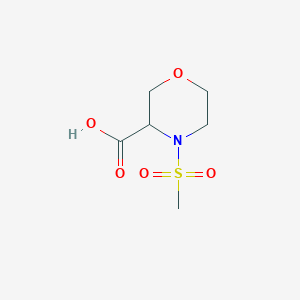
4-Methanesulfonyl-morpholine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Methanesulfonyl-morpholine-3-carboxylic acid involves several approaches. Notably, it can be prepared from 1,2-amino alcohols , aziridines, epoxides, and related compounds. A common method utilizes a sequence of coupling, cyclization, and reduction reactions of readily available amino alcohols and α-haloacid chlorides. Additionally, solid-phase synthesis and intramolecular Mitsunobu reactions have been employed to access this compound .
Scientific Research Applications
Acceleration of Enzymatic Reactions
4-Methanesulfonyl-morpholine-3-carboxylic acid plays a role in the acceleration of enzymatic reactions. It is involved in the reaction with acetylcholinesterase, an enzyme crucial for neurotransmission, leading to the formation of a methanesulfonyl enzyme derivative. This interaction is significant for understanding basic enzymatic mechanisms and designing enzyme inhibitors (Kitz & Wilson, 1963).
Antibiotic Modulation
The compound has shown potential in modulating antibiotic activity against multi-drug resistant strains of bacteria and fungi. Studies have investigated its interaction with microorganisms like Staphylococcus aureus and Escherichia coli, highlighting its role in addressing antibiotic resistance (Oliveira et al., 2015).
Catalyst in Organic Synthesis
It is utilized as a catalyst in the Knoevenagel condensation of ketones with malononitrile. This reaction is pivotal in organic chemistry for the synthesis of various compounds. The use of 4-Methanesulfonyl-morpholine-3-carboxylic acid in such reactions demonstrates its importance in facilitating complex chemical transformations (Góra et al., 2009).
Interaction with Acetylcholinesterase
Further studies have explored the interaction of methanesulfonates, including 4-Methanesulfonyl-morpholine-3-carboxylic acid, with acetylcholinesterase. This interaction is vital for understanding the enzyme's inhibition mechanism and for the development of drugs targeting neurological disorders (Greenspan & Wilson, 1970).
Hydrolysis of Methanesulfonate Esters
The compound is involved in the selective hydrolysis of methanesulfonate esters, a process crucial in various chemical syntheses. This reaction is important for understanding the mechanisms of ester hydrolysis and for refining synthetic methods (Chan et al., 2008).
Peptidomimetic Chemistry
4-Methanesulfonyl-morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, highlighting its role in the development of novel peptides and peptide-like molecules. Such applications are crucial in drug development and biochemical research (Sladojevich et al., 2007).
Future Directions
properties
IUPAC Name |
4-methylsulfonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKNNWGSVDNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



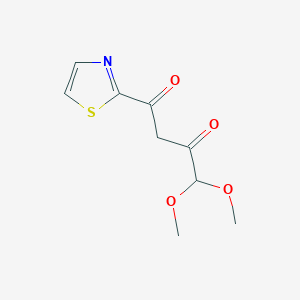
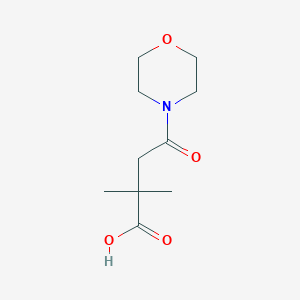
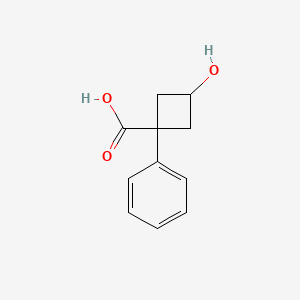


amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)
![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)
![N-[(5-bromo-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B1400107.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)
